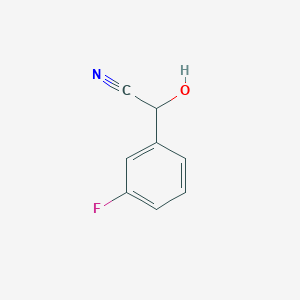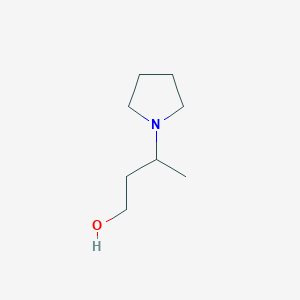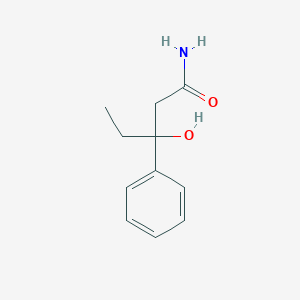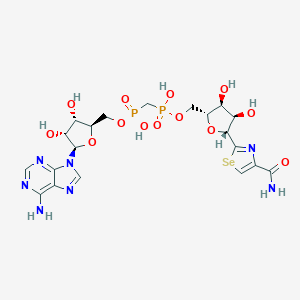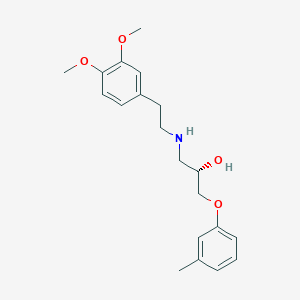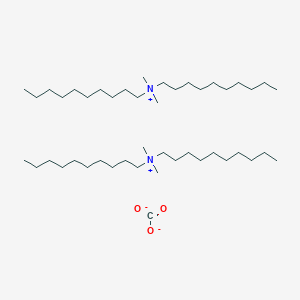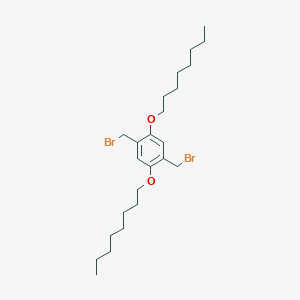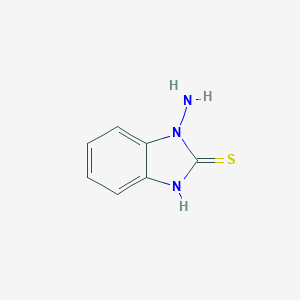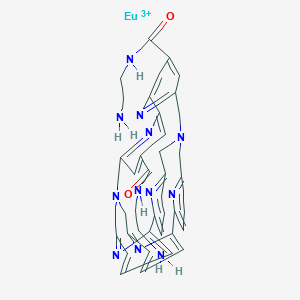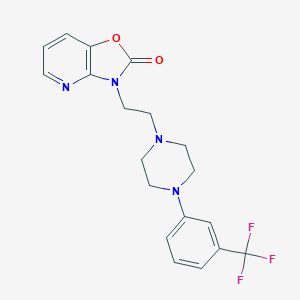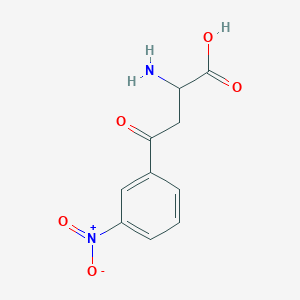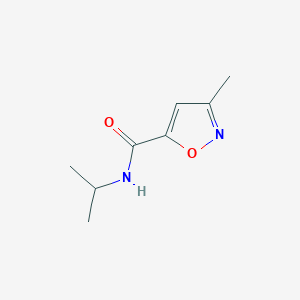
3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of similar oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, which are known for their applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of oxazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole involves a three-step process starting from diaminomaleodinitrile . Similarly, aromatic polyamides containing oxazole structures were synthesized using direct polycondensation methods . Another example is the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which was achieved by condensation and cyclization reactions . These methods could potentially be adapted for the synthesis of "3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The structure of these compounds can be confirmed using techniques such as single-crystal X-ray diffraction, as demonstrated for the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was also determined, which could provide insights into the structural aspects of similar oxazole derivatives .
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions. The papers describe the synthesis of oxazole-containing compounds, which often involves cyclization and condensation reactions . For example, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles was reported using a one-pot synthesis from 3-methyl isoxazole-5-carboxylic acid . These reactions are crucial for the formation of the oxazole ring and the introduction of various substituents that define the properties of the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The thermal stability of these compounds can be high, as indicated by the decomposition temperatures of 332.6 °C and 374.1 °C for two nitrogen-rich energetic compounds . Aromatic polyamides with oxazole units also showed high thermal properties, with glass transition temperatures between 280 and 354°C and thermal decomposition temperatures from 376 to 421°C . These properties are important for the potential applications of oxazole derivatives in materials that require high thermal stability. Additionally, the solubility of these compounds in various organic solvents was found to be good, which is beneficial for their processing and use in different applications .
Propriétés
IUPAC Name |
3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)9-8(11)7-4-6(3)10-12-7/h4-5H,1-3H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGCHHGMDGNAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


